D-erythro-Sphingosine hydrochloride
Overview
Description
Erythrosphingosine (hydrochloride) is a derivative of sphingosine, an 18-carbon amino alcohol with an unsaturated hydrocarbon chain. Sphingosine is a primary component of sphingolipids, which are essential constituents of cell membranes. Erythrosphingosine (hydrochloride) plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis .
Mechanism of Action
Target of Action
D-erythro-Sphingosine hydrochloride primarily targets Protein Kinase C (PKC) , p32 kinase , and PP2A . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . P32 kinase is a mitochondrial protein that plays a crucial role in cell proliferation and survival . PP2A is a major serine/threonine phosphatase, which plays a key role in many cellular processes .
Mode of Action
This compound acts as a potent activator of p32 kinase . It also inhibits PKC and activates PP2A . The compound’s interaction with these targets leads to changes in the phosphorylation state of various proteins, affecting their function and the cellular processes they regulate .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting PKC, this compound can affect cell regulation and several signal transduction pathways . As an activator of p32 kinase, it can influence processes related to cell proliferation and survival . Its activation of PP2A can impact numerous cellular processes, given the broad specificity of this phosphatase .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context. By modulating the activity of PKC, p32 kinase, and PP2A, it can influence a wide range of cellular processes, including cell proliferation, survival, and signal transduction .
Biochemical Analysis
Biochemical Properties
D-erythro-Sphingosine hydrochloride: is known to interact with several key enzymes and proteins, influencing various biochemical reactions. One of its primary roles is as an inhibitor of protein kinase C (PKC), a family of enzymes that regulate numerous cellular functions. By inhibiting PKC, this compound can modulate signal transduction pathways that control cell proliferation and survival . Additionally, it activates protein phosphatase 2A (PP2A), which is involved in the dephosphorylation of various proteins, thereby affecting their activity and function . This compound also interacts with p32-kinase, enhancing its activity and further influencing cellular signaling .
Cellular Effects
The effects of This compound on cells are profound and multifaceted. It has been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases, which are enzymes that play a critical role in programmed cell death . Furthermore, this compound affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . It also influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to and inhibits PKC, preventing the phosphorylation of downstream targets involved in cell survival and proliferation . Additionally, by activating PP2A, it promotes the dephosphorylation of key signaling molecules, leading to changes in their activity and stability . This compound also interacts with sphingosine-1-phosphate receptors, influencing various cellular processes such as migration, adhesion, and angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can diminish over prolonged periods due to degradation . Short-term exposure to this compound typically results in rapid activation or inhibition of target enzymes and signaling pathways. Long-term studies have shown that continuous exposure can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of This compound in animal models are dose-dependent. At low doses, it can effectively modulate signaling pathways without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, due to the compound’s impact on cellular metabolism and organ function . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is metabolized by sphingosine kinases to form sphingosine-1-phosphate, a potent signaling molecule that regulates cell growth, survival, and migration . This conversion is crucial for maintaining the balance between pro-apoptotic and pro-survival signals within the cell. Additionally, this compound can be phosphorylated by ceramide synthase, leading to the formation of ceramide, another bioactive lipid involved in stress responses and apoptosis .
Transport and Distribution
Within cells, This compound is transported and distributed by specific lipid transport proteins and vesicular trafficking mechanisms . It can localize to various cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria, where it exerts its biological effects . The compound’s distribution is influenced by its interactions with lipid-binding proteins and its incorporation into membrane microdomains .
Subcellular Localization
The subcellular localization of This compound is critical for its function. It is often found in the plasma membrane, where it interacts with membrane-bound receptors and enzymes . Additionally, it can localize to the endoplasmic reticulum and mitochondria, influencing processes such as lipid metabolism and apoptosis . Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythrosphingosine (hydrochloride) can be achieved through several methods. One notable method involves the E-selective olefin cross-metathesis between a long-chain terminal alkene and a precursor compound . Another approach includes the direct synthesis from D-glucosamine hydrochloride via the D-allosamine derivative as a key intermediate .
Industrial Production Methods: Industrial production of erythrosphingosine (hydrochloride) often involves the use of chiral pool approaches, chiral auxiliary, and asymmetric reactions to construct the continuous stereogenic centers in the molecule . These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Erythrosphingosine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions .
Major Products: The major products formed from these reactions include derivatives of erythrosphingosine, such as erythrosphingosine-1-phosphate, which is a potent signaling lipid involved in diverse cellular processes .
Scientific Research Applications
Erythrosphingosine (hydrochloride) has a wide range of scientific research applications:
Comparison with Similar Compounds
Phytosphingosine: Another long-chain base found in sphingolipids, known for its role in cell signaling and skin barrier function.
Dihydrosphingosine: A saturated derivative of sphingosine, involved in similar biological processes but with different bioactivity.
Uniqueness: Erythrosphingosine (hydrochloride) is unique due to its specific interaction with TRPM3 channels and its potent inhibitory effects on protein kinase C and calmodulin-dependent enzymes . These properties make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIHJJLAPMAISR-ZNWYJMOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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